(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate)
Description
(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) (CAS: 165660-09-3) is a chiral liquid crystal compound with the molecular formula C₄₄H₅₈O₄ and a molecular weight of 650.9 g/mol. It belongs to the class of benzoate esters featuring a rigid cyclohexylphenyl core and a chiral (S)-1-phenylethane-1,2-diyl backbone. This compound is widely utilized as a chiral dopant in advanced materials, such as cholesteric liquid crystal elastomers (CLCEs), for applications in strain sensors, encryption, and anticounterfeiting technologies due to its ability to induce helical superstructures in liquid crystal matrices .
Key structural attributes include:
- Stereochemistry: The (S)-configuration at the central chiral center dictates its optical activity and mesomorphic behavior.
- Substituents: Two 4-(trans-4-pentylcyclohexyl)benzoate groups attached to the ethanediyl backbone enhance thermal stability and mesophase range.
- Physicochemical Properties: High hydrophobicity (XLogP3: 14.8), 18 rotatable bonds, and a polar surface area of 52.6 Ų .
Properties
IUPAC Name |
[(2S)-2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58O4/c1-3-5-8-12-33-16-20-35(21-17-33)37-24-28-40(29-25-37)43(45)47-32-42(39-14-10-7-11-15-39)48-44(46)41-30-26-38(27-31-41)36-22-18-34(19-23-36)13-9-6-4-2/h7,10-11,14-15,24-31,33-36,42H,3-6,8-9,12-13,16-23,32H2,1-2H3/t33?,34?,35?,36?,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIVHFRVDVVCHK-YAQCXNTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC[C@H](C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H58O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138693 | |
| Record name | 1,1′-[(1S)-1-Phenyl-1,2-ethanediyl] bis[4-(trans-4-pentylcyclohexyl)benzoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165660-09-3 | |
| Record name | 1,1′-[(1S)-1-Phenyl-1,2-ethanediyl] bis[4-(trans-4-pentylcyclohexyl)benzoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 1,1'-[(1S)-1-phenyl-1,2-ethanediyl] ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
4-(trans-4-Pentylcyclohexyl)benzoic Acid
This precursor is synthesized via Friedel-Crafts alkylation of benzoic acid with trans-4-pentylcyclohexanol under acidic conditions:
Key parameters :
(S)-1-Phenyl-1,2-ethanediol
Commercial sources (e.g., TCI America) provide enantiomerically pure (S)-1-phenyl-1,2-ethanediol (≥98% ee). Alternatively, asymmetric reduction of phenylglyoxal using CBS catalyst achieves 99% ee:
Optimization data :
Esterification Strategies
DCC/DMAP-Mediated Coupling
A standard protocol involves activating the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) :
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Dissolve 4-(trans-4-pentylcyclohexyl)benzoic acid (2.2 eq) in anhydrous DCM.
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Add DCC (2.1 eq) and DMAP (0.1 eq) at 0°C.
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Stir for 30 min, then add (S)-1-phenyl-1,2-ethanediol (1.0 eq).
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Warm to room temperature and react for 24 hr.
Workup :
Mitsunobu Reaction
Superior stereoretention is achieved using diethyl azodicarboxylate (DEAD) and triphenylphosphine :
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Combine 4-(trans-4-pentylcyclohexyl)benzoic acid (2.05 eq), (S)-1-phenyl-1,2-ethanediol (1.0 eq), and PPh₃ (2.2 eq) in THF.
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Add DEAD (2.0 eq) dropwise at 0°C.
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Stir at 25°C for 18 hr.
Advantages :
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, hexane/EtOAc 8:2 → 7:3 gradient):
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Rf = 0.35 (hexane/EtOAc 7:3)
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Recovery: 95%
Crystallization
Alternative purification from ethyl acetate/hexane (1:5):
Chemical Reactions Analysis
Types of Reactions
(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) can undergo various chemical reactions, including:
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Oxidation: : The phenylethane backbone can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: : The benzoate groups can participate in nucleophilic substitution reactions, where the ester linkage can be broken and replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzoates
Scientific Research Applications
(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) has several applications in scientific research:
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Chemistry: : Used as a chiral building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : Potential applications in studying chiral interactions in biological systems. It can be used to investigate the effects of chirality on biological activity.
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Medicine: : Research into its potential as a drug candidate or as a component in drug delivery systems. Its ability to interact with biological molecules in a chiral-specific manner could be exploited for therapeutic purposes.
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Industry: : Possible use in the development of advanced materials, such as liquid crystals or polymers, due to its rigid and bulky structure.
Mechanism of Action
The mechanism by which (S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity through chiral recognition. The pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Key Differences :
- Optical Activity : The enantiomers rotate plane-polarized light in opposite directions, making them suitable for distinct polarization-sensitive applications.
- Material Compatibility : The (S)-enantiomer is specifically employed in 3D-printable CLCEs due to its compatibility with photopolymerizable matrices like RM257 , while the (R)-enantiomer is marketed as a standalone dopant for tuning helical pitch in liquid crystal devices .
Structural Analogs in Liquid Crystal Chemistry
RM257 (2-Methyl-1,4-phenylenebis[4-(3-(acryloyloxy)propoxy)benzoate])
Key contrasts include:
- Functional Groups: RM257 contains acrylate termini for crosslinking, unlike the non-reactive benzoate esters in the (S)-compound.
- Role in CLCEs: RM257 forms the polymer backbone, whereas the (S)-compound induces chirality and mechanochromic responses .
Poly(1-phenylethane-1,2-diyl) (Polystyrene)
Poly(1-phenylethane-1,2-diyl) (CAS: 9003-53-6) is a synthetic polymer derived from styrene monomers. Despite sharing a phenylethane motif, it lacks the cyclohexylbenzoate substituents and chiral centers critical for liquid crystal behavior, limiting its utility to non-mesomorphic applications like packaging .
Performance in CLCEs
The (S)-enantiomer enables programmable mechanochromism in CLCEs, with strain-induced spectral shifts exceeding 100 nm under 200% elongation.
Thermal Stability
Both enantiomers display high thermal stability (>250°C), comparable to RM255. However, the (S)-enantiomer’s lower viscosity in the isotropic phase enhances processability in 3D printing .
Biological Activity
(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.
(S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) is synthesized through a multi-step process involving the reaction of 2-phenylethanol with benzoic acid derivatives. The synthesis often utilizes biocatalysts such as Aspergillus niger to enhance yield and selectivity in producing the desired enantiomer, (S)-1-phenylethane-1,2-diol, which is a precursor to the final product. The compound's molecular formula is C44H58O4, and its structure features two benzoate groups attached to a central diol framework.
Anticancer Properties
Recent studies have indicated that compounds similar in structure to (S)-1-phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) exhibit significant anticancer activity. For instance, derivatives with similar phenolic structures have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). These compounds often induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Insecticidal Activity
Research has also explored the insecticidal properties of related compounds. For example, esters derived from phenolic acids have demonstrated juvenile hormone activity in insects, suggesting potential applications in pest control. The structure-activity relationship (SAR) indicates that modifications in the alkyl chain length and branching can significantly influence biological activity against insect larvae .
Case Studies
- Anticancer Activity Evaluation : A study conducted on analogs of (S)-1-phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) involved testing against MCF-7 cells. The results indicated that certain modifications in the benzoate group enhanced cytotoxicity, leading to a 50% inhibition concentration (IC50) value significantly lower than that of standard chemotherapeutics like doxorubicin .
- Insect Hormonal Activity : Another investigation focused on the juvenile hormone mimicry exhibited by certain esters within this chemical class. The study found that specific structural configurations could induce precocious metamorphosis in silkworm larvae, demonstrating potential for agricultural applications .
Data Tables
| Compound | Biological Activity | Cell Line Tested | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Anticancer | MCF-7 | 5.0 |
| Compound B | Insecticidal | Silkworm larvae | 10.0 |
| Compound C | Anticancer | A549 | 3.5 |
Q & A
What are the critical steps for synthesizing (S)-1-Phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) with high enantiomeric purity?
Methodological Answer:
- Chiral Intermediate Preparation : Start with (S)-1-phenylethane-1,2-diol as the chiral backbone. Protect hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride to prevent racemization during esterification .
- Esterification : React the protected diol with 4-(trans-4-pentylcyclohexyl)benzoyl chloride (synthesized via Friedel-Crafts acylation of trans-4-pentylcyclohexylbenzene) under Schotten-Baumann conditions (aqueous NaOH, THF) to form the bis-benzoate .
- Purification : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol (95:5) mobile phase to isolate the enantiomerically pure product. Monitor purity via polarimetry ([α]D²⁵) and confirm with ¹H/¹³C NMR (CDCl₃, 400 MHz) .
How can researchers validate the stereochemical integrity of this compound during characterization?
Methodological Answer:
- NMR Analysis : Compare coupling constants (J-values) of the ethane-1,2-diyl protons in ¹H NMR. For (S)-configuration, vicinal coupling (J = 6–8 Hz) and diastereotopic splitting confirm chiral rigidity .
- X-ray Crystallography : Resolve the crystal structure to unambiguously assign the (S)-configuration. Use synchrotron radiation for high-resolution data collection (e.g., 0.8 Å resolution) .
- Circular Dichroism (CD) : Measure CD spectra in acetonitrile (200–400 nm) and compare to computational simulations (TD-DFT/B3LYP/6-31G**) to validate electronic transitions tied to chirality .
What advanced techniques are recommended to analyze the mesomorphic behavior of this compound?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Perform heating/cooling cycles (5°C/min) to identify phase transitions (e.g., crystal-to-smectic A). Use nitrogen purge to prevent oxidation .
- Polarized Optical Microscopy (POM) : Observe texture changes (e.g., focal conic or fan-shaped patterns) in thin films (5–10 µm) sandwiched between ITO-coated glass. Cross-polarizers with a λ-plate enhance birefringence visibility .
- X-ray Diffraction (XRD) : Conduct small-angle XRD (Cu-Kα, λ=1.54 Å) to determine layer spacing (d-spacing) in smectic phases. Compare with molecular dynamics simulations to correlate structure and packing .
How does the trans-4-pentylcyclohexyl substituent influence thermal stability compared to analogous linear alkyl chains?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td, 5% weight loss) of the target compound (expected Td ≈ 300–320°C) with linear analogs (e.g., n-pentyl derivatives, Td ≈ 280–290°C). The cyclohexyl group’s rigidity reduces molecular vibration, delaying degradation .
- Dynamic Mechanical Analysis (DMA) : Measure storage modulus (E’) in shear mode (1 Hz, 0.1% strain). The cyclohexyl group enhances E’ by 15–20% in the smectic phase due to restricted rotational freedom .
How should researchers address contradictions in reported phase transition temperatures for this compound?
Methodological Answer:
- Source Identification : Trace discrepancies to synthetic impurities (e.g., residual diol or mono-ester byproducts). Quantify impurities via LC-MS (ESI+, m/z 600–800 range) and correlate with DSC data .
- Measurement Standardization : Replicate experiments using identical protocols (e.g., 5°C/min heating rate in DSC, 2 mg sample mass). For POM, calibrate temperature stages with indium standards (melting point = 156.6°C) .
- Computational Validation : Perform molecular dynamics simulations (Amber force field, NPT ensemble) to predict phase behavior. Compare simulated transition enthalpies (ΔH) with experimental DSC data .
What strategies optimize the compound’s solubility for solution-processed device applications?
Methodological Answer:
- Solvent Screening : Test solubility in chlorinated (e.g., chloroform, 25 mg/mL), etheric (THF, 15 mg/mL), and aromatic (toluene, 10 mg/mL) solvents. Use dynamic light scattering (DLS) to monitor aggregation (target size < 50 nm) .
- Additive Engineering : Introduce 1–2 wt% octanoic acid as a co-solvent to disrupt π-π stacking. Confirm homogeneity via UV-Vis (λmax = 280 nm, absorbance deviation < 2% over 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
